molecular formula C6H10N4O2 B12356283 3-methyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione

3-methyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione

Cat. No.: B12356283
M. Wt: 170.17 g/mol
InChI Key: HXVTWPQDJRFJSZ-UHFFFAOYSA-N
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Description

3-methyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is structurally characterized by a fused ring system consisting of a pyrimidine ring and an imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylxanthine with suitable reagents to form the desired product. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps like purification through recrystallization and quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substituting agents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various alkylated or arylated derivatives.

Scientific Research Applications

3-methyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex purine derivatives.

    Biology: It serves as a model compound for studying purine metabolism and enzyme interactions.

    Medicine: It has potential therapeutic applications due to its structural similarity to biologically active purines.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-methyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. It can act as an inhibitor or substrate for these enzymes, affecting various biochemical pathways. The compound’s effects are mediated through its binding to active sites on the enzymes, leading to changes in their activity .

Comparison with Similar Compounds

Similar Compounds

    3-isobutyl-1-methylxanthine: Another purine derivative with similar structural features.

    5-methyl-5-phenylhydantoin: A compound with a different ring system but similar functional groups.

Uniqueness

3-methyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

3-methyl-5,7,8,9-tetrahydro-4H-purine-2,6-dione

InChI

InChI=1S/C6H10N4O2/c1-10-4-3(7-2-8-4)5(11)9-6(10)12/h3-4,7-8H,2H2,1H3,(H,9,11,12)

InChI Key

HXVTWPQDJRFJSZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2C(C(=O)NC1=O)NCN2

Origin of Product

United States

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